molecular formula C7H3ClFNS B1593345 1-Chloro-3-fluoro-2-isothiocyanatobenzene CAS No. 899806-25-8

1-Chloro-3-fluoro-2-isothiocyanatobenzene

Cat. No.: B1593345
CAS No.: 899806-25-8
M. Wt: 187.62 g/mol
InChI Key: DFQHWRCYXUNZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-fluoro-2-isothiocyanatobenzene is a chemical compound with the molecular formula C7H3ClFNS and a molecular weight of 187.62 g/mol. This compound is known for its unique properties and is used in various scientific experiments.

Mechanism of Action

Target of Action

The primary targets of isothiocyanates, such as 2-chloro-6-fluorophenyl isothiocyanate, are often proteins and enzymes in biological systems . Isothiocyanates have been reported to exhibit a wide range of pharmacological properties, including antioxidant, antimicrobial, antibacterial, anti-inflammatory, antifeedant, anticancer, antiproliferative, and enzyme-inhibitory effects .

Mode of Action

Isothiocyanates interact with their targets through a process known as covalent modification. This involves the formation of a bond between the isothiocyanate and a specific site on the target molecule, often a protein or enzyme. This modification can alter the function of the target, leading to changes in cellular processes .

Biochemical Pathways

Isothiocyanates can affect various biochemical pathways. For example, they have been shown to inhibit the activity of certain enzymes, disrupt cell signaling pathways, and induce cell cycle arrest and apoptosis in cancer cells

Pharmacokinetics

Isothiocyanates in general are known to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound and its ability to reach its targets.

Result of Action

The molecular and cellular effects of 2-chloro-6-fluorophenyl isothiocyanate’s action would depend on its specific targets and the nature of its interactions with these targets. Given the broad range of effects associated with isothiocyanates, potential outcomes could include changes in enzyme activity, alterations in cell signaling, and effects on cell growth and survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-chloro-6-fluorophenyl isothiocyanate. For example, factors such as pH and temperature can affect the stability of the compound and its ability to interact with its targets. Additionally, the presence of other molecules in the environment can influence the compound’s action, either by competing for the same targets or by modifying the targets or the compound itself .

Preparation Methods

The synthesis of 1-Chloro-3-fluoro-2-isothiocyanatobenzene involves several steps. One common method includes the reaction of 1-chloro-3-fluoro-2-nitrobenzene with thiophosgene under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, and the temperature is maintained at a low level to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Chloro-3-fluoro-2-isothiocyanatobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can undergo nucleophilic aromatic substitution reactions, where the isothiocyanate group is replaced by a nucleophile.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with various nucleophiles, forming thiourea derivatives.

Scientific Research Applications

1-Chloro-3-fluoro-2-isothiocyanatobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

    Medicine: Research is being conducted on its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-Chloro-3-fluoro-2-isothiocyanatobenzene can be compared with other similar compounds, such as:

    1-Chloro-3-fluoro-2-methoxybenzene: This compound has a methoxy group instead of an isothiocyanate group, making it less reactive in nucleophilic substitution reactions.

    1-Chloro-2-fluoro-3-isothiocyanatobenzene: This is a positional isomer with similar reactivity but different physical properties.

    1-Chloro-4-fluoro-2-iodobenzene: This compound contains an iodine atom, which can participate in different types of reactions compared to the isothiocyanate group.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research.

Properties

IUPAC Name

1-chloro-3-fluoro-2-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQHWRCYXUNZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=C=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650246
Record name 1-Chloro-3-fluoro-2-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899806-25-8
Record name 1-Chloro-3-fluoro-2-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-fluorophenylisothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-6-fluorobenzenamine (5.0 g, 34 mmol) in chlorobenzene (52 mL) was added carbonothioic dichloride (thiophosgene) (5.1 g, 45 mmol) and DMF (0.27 mL). The reaction mixture was refluxed for 2 h and then concentrated to leave the title compound as a brown oil (6.15 g), which was used in Step C without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-6-fluoro-phenylamine (400 mg, 2.8 mmol), thiocarbonic acid O,O-dipyridin-2-yl ester (650 mg, 2.8 mmol) and TEA (840 μL, 6.0 mmol) in 5 mL THF was stirred overnight at 50° C. The mixture was heated to 65° C. and stirred for further 5 h. The mixture was concentrated i.vac. The residue was purified by chromatography on HPLC (C-18 Symmetry, eluent gradient: water+0.15% HCOOH+15-100% acetonitrile).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
650 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
840 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The title compound was prepared following the procedure described for intermediate-2 using 2-chloro-6-fluoro aniline (3.0 g, 19.35 mmol), thiophosgene (5.01 g, 43.47 mmol) and N-ethyl di-isopropyl amine (8.0 g, 64.00 mmol) to afford 1.0 g of the desired product. 1HNMR (DMSO-d6): δ 7.26 (m, 2H), 7.06 (t, J=9.6 Hz, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3-fluoro-2-isothiocyanatobenzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-3-fluoro-2-isothiocyanatobenzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-3-fluoro-2-isothiocyanatobenzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-3-fluoro-2-isothiocyanatobenzene
Reactant of Route 5
Reactant of Route 5
1-Chloro-3-fluoro-2-isothiocyanatobenzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-3-fluoro-2-isothiocyanatobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.